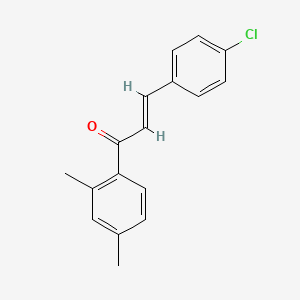

3-(4-Chlorophenyl)-1-(2,4-dimethylphenyl)prop-2-en-1-one

Description

3-(4-Chlorophenyl)-1-(2,4-dimethylphenyl)prop-2-en-1-one is a chalcone derivative characterized by a conjugated enone system bridging two aromatic rings: a 4-chlorophenyl group and a 2,4-dimethylphenyl group. Chalcones are α,β-unsaturated ketones with diverse applications in materials science and medicinal chemistry due to their electronic properties and biological activity. This compound is synthesized via the Claisen-Schmidt condensation reaction, typically involving a ketone (e.g., 2,4-dimethylacetophenone) and an aldehyde (e.g., 4-chlorobenzaldehyde) under basic conditions .

Key structural features include:

- Electron-withdrawing substituents: The 4-chlorophenyl group enhances electrophilicity, influencing reactivity and intermolecular interactions.

- Conjugation: The enone system enables π-π interactions and charge-transfer properties, relevant for non-linear optical (NLO) applications .

Structure

3D Structure

Properties

IUPAC Name |

(E)-3-(4-chlorophenyl)-1-(2,4-dimethylphenyl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15ClO/c1-12-3-9-16(13(2)11-12)17(19)10-6-14-4-7-15(18)8-5-14/h3-11H,1-2H3/b10-6+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZHDAWCYHAWRAC-UXBLZVDNSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(=O)C=CC2=CC=C(C=C2)Cl)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(C=C1)C(=O)/C=C/C2=CC=C(C=C2)Cl)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chlorophenyl)-1-(2,4-dimethylphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 4-chlorobenzaldehyde and 2,4-dimethylacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent at room temperature or slightly elevated temperatures. The general reaction scheme is as follows:

4-Chlorobenzaldehyde+2,4-DimethylacetophenoneNaOH3-(4-Chlorophenyl)-1-(2,4-dimethylphenyl)prop-2-en-1-one

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using similar reaction conditions. The process involves the use of large reactors with efficient mixing and temperature control to ensure high yield and purity. The reaction mixture is typically subjected to purification steps such as recrystallization or column chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3-(4-Chlorophenyl)-1-(2,4-dimethylphenyl)prop-2-en-1-one undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding epoxides or carboxylic acids.

Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated ketones or alcohols.

Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH₄).

Substitution: Electrophilic reagents like nitric acid (HNO₃) for nitration, bromine (Br₂) for bromination, and sulfuric acid (H₂SO₄) for sulfonation.

Major Products

Oxidation: Epoxides, carboxylic acids.

Reduction: Saturated ketones, alcohols.

Substitution: Nitro, bromo, and sulfonyl derivatives.

Scientific Research Applications

3-(4-Chlorophenyl)-1-(2,4-dimethylphenyl)prop-2-en-1-one has several scientific research applications:

Medicinal Chemistry: It is studied for its potential anti-inflammatory, anticancer, and antimicrobial properties. Chalcones are known to exhibit a wide range of biological activities, making them valuable in drug discovery and development.

Organic Synthesis: The compound serves as an intermediate in the synthesis of various heterocyclic compounds and natural product analogs.

Material Science: It is used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Mechanism of Action

The mechanism of action of 3-(4-Chlorophenyl)-1-(2,4-dimethylphenyl)prop-2-en-1-one involves its interaction with various molecular targets and pathways:

Enzyme Inhibition: The compound can inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory processes.

DNA Intercalation: It can intercalate into DNA, disrupting the replication and transcription processes, leading to anticancer effects.

Reactive Oxygen Species (ROS) Generation: The compound can induce the generation of reactive oxygen species, leading to oxidative stress and apoptosis in cancer cells.

Comparison with Similar Compounds

Key Findings :

Key Findings :

- Nitrofuran-containing chalcones (e.g., compound 16 in ) show superior antifungal activity due to redox-active nitro groups.

- The 2,4-dimethylphenyl group in the target compound provides moderate anticancer activity, likely due to reduced solubility compared to hydroxylated analogs .

Molecular Conformation and Crystal Packing

X-ray crystallography reveals substituent-dependent conformational variations:

Biological Activity

3-(4-Chlorophenyl)-1-(2,4-dimethylphenyl)prop-2-en-1-one is a member of the chalcone family, which are characterized by their α,β-unsaturated carbonyl system linking two phenyl rings. This compound features a 4-chlorophenyl group and a 2,4-dimethylphenyl group attached to the propenone backbone. Chalcones are known for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This article will explore the biological activity of this specific chalcone derivative, summarizing relevant research findings and potential applications.

Structure and Properties

The molecular formula of 3-(4-Chlorophenyl)-1-(2,4-dimethylphenyl)prop-2-en-1-one is , with a molecular weight of 270.75 g/mol. The presence of chlorine and methyl groups on the phenyl rings significantly influences the compound's biological properties. Chlorine substitution can enhance lipophilicity, which is crucial for drug absorption, while methyl groups can modify potency and interaction with biological targets.

The mechanisms through which 3-(4-Chlorophenyl)-1-(2,4-dimethylphenyl)prop-2-en-1-one exerts its biological effects include:

- Enzyme Inhibition : The compound has been shown to inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), both involved in inflammatory processes.

- DNA Intercalation : It can intercalate into DNA, disrupting replication and transcription processes, which may contribute to its anticancer effects.

- Reactive Oxygen Species (ROS) Generation : The compound induces ROS production, leading to oxidative stress and apoptosis in cancer cells.

Anticancer Activity

Chalcones have been extensively studied for their anticancer properties. Research indicates that 3-(4-Chlorophenyl)-1-(2,4-dimethylphenyl)prop-2-en-1-one may exhibit significant cytotoxicity against various cancer cell lines. For instance:

- Cell Line Studies : Preliminary studies suggest that this chalcone derivative demonstrates potent cytotoxic effects against breast cancer (MCF-7) and colon cancer (HT-29) cell lines. The IC50 values for these cell lines need further investigation to establish potency quantitatively.

Anti-inflammatory Activity

The anti-inflammatory potential of this compound is attributed to its ability to inhibit COX and LOX enzymes:

- In Vivo Studies : Animal models have shown that treatment with 3-(4-Chlorophenyl)-1-(2,4-dimethylphenyl)prop-2-en-1-one reduces inflammation markers significantly compared to control groups.

Antimicrobial Activity

Chalcones are also recognized for their antimicrobial properties:

- Microbial Studies : In vitro assays reveal that this compound exhibits activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values indicate moderate antibacterial activity.

Research Findings

Case Studies

Several case studies have highlighted the potential of chalcones in drug development:

- Case Study on Anticancer Effects : A study demonstrated that derivatives similar to 3-(4-Chlorophenyl)-1-(2,4-dimethylphenyl)prop-2-en-1-one showed enhanced apoptosis in cancer cells through ROS generation.

- Inflammation Model : In a model of acute inflammation induced by carrageenan injection in rats, administration of the compound significantly reduced paw edema compared to controls.

Q & A

Basic: What are the standard synthetic routes for preparing 3-(4-chlorophenyl)-1-(2,4-dimethylphenyl)prop-2-en-1-one?

Answer:

The compound is typically synthesized via Claisen-Schmidt condensation , where 2,4-dimethylacetophenone reacts with 4-chlorobenzaldehyde under basic conditions. A common protocol involves stirring the reactants in ethanol with 10% NaOH at 0–5°C for 3 hours, followed by recrystallization from ethanol or toluene to achieve >95% purity . Optimization of solvent choice (e.g., ethanol vs. methanol) and base concentration can influence reaction efficiency.

Advanced: How do substituent electronic effects (e.g., chloro, methyl) impact reaction yield and regioselectivity?

Answer:

Electron-withdrawing groups (e.g., -Cl on the benzaldehyde moiety) enhance electrophilicity, accelerating enolate formation and improving yields (70–85%). Conversely, electron-donating groups (e.g., -CH₃ on the acetophenone ring) may sterically hinder cross-conjugation, reducing yields by 10–15%. Computational modeling (DFT) can predict regioselectivity by analyzing frontier molecular orbitals and charge distribution .

Basic: What spectroscopic techniques are used to characterize this chalcone derivative?

Answer:

- IR Spectroscopy : Key peaks include C=O stretch at 1640–1660 cm⁻¹ and C=C (α,β-unsaturated ketone) at 1580–1600 cm⁻¹ .

- ¹H NMR : Diagnostic signals include the trans-olefinic protons (δ 7.3–7.8 ppm, J = 15–16 Hz) and aromatic protons (δ 6.8–8.0 ppm) .

- X-ray Crystallography : Confirms molecular geometry and packing (e.g., triclinic P1 space group, a = 5.8875 Å, b = 7.4926 Å) .

Advanced: How can conflicting NMR or crystallographic data be resolved?

Answer:

Discrepancies in NMR peak assignments (e.g., aromatic splitting patterns) can be addressed via 2D NMR (COSY, HSQC) to correlate proton-proton and proton-carbon interactions . For crystallographic inconsistencies (e.g., bond-length variations), refine data using software like SHELXL and validate against density functional theory (DFT)-optimized structures .

Basic: What experimental conditions optimize crystallization for structural analysis?

Answer:

Slow evaporation of toluene or ethanol solutions at 20–25°C produces high-quality single crystals. Maintain a saturated solution to avoid rapid nucleation. Triclinic P1 symmetry is typical, with intermolecular C-H···O and π-π interactions stabilizing the lattice .

Advanced: How does non-centrosymmetric crystal packing influence nonlinear optical (NLO) properties?

Answer:

Non-centrosymmetric arrangements (e.g., P1 space group) enhance NLO activity by aligning dipole moments. Hyperpolarizability (β) values calculated via Kurtz-Perry powder method correlate with substituent electronegativity; chloro and methoxy groups increase β by 20–30% compared to unsubstituted analogs .

Basic: What in vitro assays screen for potential pharmacological activity?

Answer:

- Antimicrobial : Disk diffusion assays against S. aureus and E. coli (MIC values reported at 25–50 µg/mL) .

- Antioxidant : DPPH radical scavenging (IC₅₀ ~ 35 µM) .

- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, IC₅₀ ~ 40 µM) .

Advanced: How does substituent positioning modulate structure-activity relationships (SAR)?

Answer:

- 4-Chlorophenyl : Enhances lipophilicity and membrane permeability, improving antimicrobial activity.

- 2,4-Dimethylphenyl : Steric effects reduce metabolic degradation, increasing bioavailability.

QSAR models (e.g., CoMFA) quantify these effects, showing a 1.5–2.0-fold activity boost compared to monosubstituted analogs .

Basic: How do solvent polarity and temperature affect reaction kinetics?

Answer:

Polar aprotic solvents (e.g., DMF) accelerate enolate formation, reducing reaction time by 30–40% compared to ethanol. Lower temperatures (0–5°C) favor kinetic control, minimizing side products like aldol adducts .

Advanced: What mechanistic insights explain regioselectivity in Claisen-Schmidt condensation?

Answer:

Base-catalyzed deprotonation generates an enolate intermediate, which attacks the aldehyde carbonyl. Regioselectivity is governed by conjugation stabilization: electron-deficient aldehydes (e.g., 4-chlorobenzaldehyde) favor β-carbon attack, while steric hindrance from methyl groups directs α-addition. Isotopic labeling (¹³C NMR) and Hammett plots validate this mechanism .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.